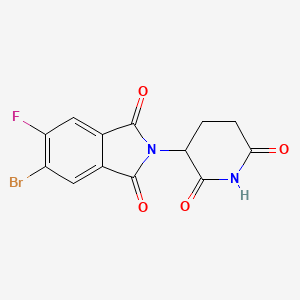
2-(4,4-difluorocyclohexyl)-4-methylquinoline
説明
2-(4,4-Difluorocyclohexyl)-4-methylquinoline (D4MQ) is a novel quinoline derivative with a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of organic compounds with potential therapeutic applications. D4MQ has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential as a drug candidate. This review will discuss the synthesis of D4MQ, its mechanism of action, its biochemical and physiological effects, and the advantages and limitations of using D4MQ for laboratory experiments. Finally, potential future directions for the use of D4MQ will be discussed.
科学的研究の応用
Biodegradation by Soil Bacteria
A key application of 4-methylquinoline, closely related to 2-(4,4-difluorocyclohexyl)-4-methylquinoline, lies in its biodegradation by soil bacteria. Sutton et al. (1996) discovered that certain soil bacteria can utilize 4-methylquinoline as a carbon and energy source. This finding is crucial for understanding the environmental fate of N-heterocyclic aromatic compounds found in contaminated groundwater, particularly in areas affected by coal gasification and wood treatment processes (Sutton et al., 1996).
Photochemical Magnetic Field Effects
Research by Hata and Nishida (1985) explored the photochemical magnetic field effects on 4-methyl-2-quinolinecarbonitrile, another compound structurally similar to 2-(4,4-difluorocyclohexyl)-4-methylquinoline. Their study investigated how external magnetic fields influence photosubstitution reactions, providing insights into the quantum chemical dynamics of such compounds (Hata & Nishida, 1985).
Electrocatalytic Oxidative Coupling
Kashiwagi, Ono, and Osa (1993) demonstrated the electrocatalytic oxidative coupling of methylquinolines, including 4-methylquinoline, on TEMPO-modified graphite felt electrodes. This application is significant in the context of electrochemical reactions and might be extendable to related compounds such as 2-(4,4-difluorocyclohexyl)-4-methylquinoline (Kashiwagi et al., 1993).
Synthetic Applications in Organic Chemistry
Majumdar, Biswas, and Ghosh (2000) investigated the [3,3] sigmatropic rearrangement of compounds closely related to 2-(4,4-difluorocyclohexyl)-4-methylquinoline. Their research provided insights into the regioselective cyclization of these compounds, highlighting their potential applications in organic synthetic pathways (Majumdar et al., 2000).
Vapour-phase Synthesis
Brosius et al. (2006) explored the vapour-phase synthesis of methylquinolines, including 4-methylquinoline. This process offers a novel method for producing these compounds, which could be applicable to 2-(4,4-difluorocyclohexyl)-4-methylquinoline (Brosius et al., 2006).
Environmental Degradation Studies
Wang, Li, and Yang (2010) conducted studies on the biodegradation of 2-methylquinoline, a compound similar to 2-(4,4-difluorocyclohexyl)-4-methylquinoline. Their research focused on the degradation pathways in wastewater treatment systems, providing valuable data for environmental management (Wang et al., 2010).
特性
IUPAC Name |
2-(4,4-difluorocyclohexyl)-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N/c1-11-10-15(12-6-8-16(17,18)9-7-12)19-14-5-3-2-4-13(11)14/h2-5,10,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQHGBOHZBVKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)

![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)



![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)


![N-methyl-N-[4-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]phenyl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B6604496.png)
![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)
